3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a pyridazinone ring fused with an indene moiety and a fluorophenyl substituent, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with indanone derivatives in the presence of a suitable catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyridazinone analogs .
Scientific Research Applications
3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A core structure with similar pharmacological activities.
Indenopyridazines: Compounds with a fused indene and pyridazine ring system.
Fluorophenyl derivatives: Molecules with a fluorophenyl group that exhibit diverse biological activities.
Uniqueness
3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to its specific combination of a fluorophenyl group, an indene moiety, and a pyridazinone ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O/c18-14-8-4-3-7-12(14)15-9-13-16(20-19-15)10-5-1-2-6-11(10)17(13)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZASIQHPITIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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